molecular formula C7H5ClF5N B1454918 2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride CAS No. 1240526-71-9

2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1454918
CAS No.: 1240526-71-9
M. Wt: 233.56 g/mol
InChI Key: GLYNKKREBIRWCR-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of two fluorine atoms at the 2 and 4 positions, and a trifluoromethyl group at the 6 position on the aniline ring The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and other polar solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride typically involves the introduction of fluorine atoms and a trifluoromethyl group onto the aniline ring. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver trifluoroacetate. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts, along with optimized reaction conditions such as temperature, pressure, and solvent choice, can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Scientific Research Applications

2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride is unique due to the combined presence of multiple fluorine atoms and a trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,4-difluoro-6-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N.ClH/c8-3-1-4(7(10,11)12)6(13)5(9)2-3;/h1-2H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYNKKREBIRWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-71-9
Record name 2,4-difluoro-6-(trifluoromethyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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